Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate
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Overview
Description
Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C12H15NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate typically involves the protection of hydroxyl groups and the formation of the piperidine ring. One common method includes the use of benzyl protecting groups and subsequent cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl (3S,4S)-3,4-dioxopiperidine-1-carboxylate, while reduction can produce benzyl (3S,4S)-3,4-dihydroxypiperidine .
Scientific Research Applications
Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol: A similar compound with a pyrrolidine ring instead of a piperidine ring.
(3S,4S)-1-Benzyl-4-(3-(3-(trifluoromethyl)phenyl)ureido)piperidin-3-yl acetate: Another derivative with additional functional groups
Uniqueness
Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which provide distinct chemical properties and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUMISHXYWFZCE-RYUDHWBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653104 |
Source
|
Record name | Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167097-00-9 |
Source
|
Record name | Benzyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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